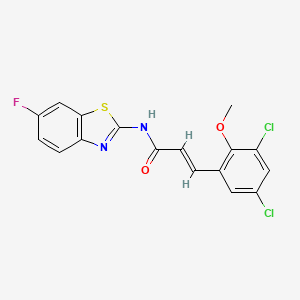
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate, also known as IMPA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a phosphonate ester that has been synthesized through various methods, and its potential applications in various fields of research have been explored. In
Wirkmechanismus
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate is a potent inhibitor of IMPDH, which is an enzyme that is essential for the biosynthesis of guanine nucleotides. By inhibiting this enzyme, 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate disrupts the synthesis of DNA and RNA, leading to the inhibition of cell proliferation. This mechanism of action makes 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate a promising candidate for the development of anti-cancer drugs.
Biochemical and Physiological Effects:
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been shown to have potent anti-cancer properties in various cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects are likely due to the inhibition of IMPDH and the disruption of DNA and RNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate is its high selectivity and potency as an inhibitor of IMPDH. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate is its potential toxicity, which must be carefully considered when conducting experiments.
Zukünftige Richtungen
There are several future directions for research on 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate. One area of interest is the development of new anti-cancer drugs based on the structure of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate. Another area of research involves the development of new diagnostic tools based on the fluorescent properties of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate and its potential applications in various fields of research.
Synthesemethoden
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been synthesized through various methods, including the reaction of 4-iodoaniline with ethyl 4-methylphenylphosphonochloridate, followed by treatment with sodium azide and triethylamine. Another method involves the reaction of 4-iodoaniline with ethyl 4-methylphenylphosphonochloridate, followed by treatment with sodium azide and triethylamine. These methods have been optimized to provide high yields of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of cancer. 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been shown to have potent anti-cancer properties, and its mechanism of action involves the inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is essential for the biosynthesis of guanine nucleotides.
Another area of research involves the development of new diagnostic tools for the detection of cancer. 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been used as a fluorescent probe for the detection of cancer cells, and its high selectivity and sensitivity make it a promising candidate for diagnostic applications.
Eigenschaften
IUPAC Name |
N-[(4-ethylphenoxy)-methylphosphoryl]-4-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17INO2P/c1-3-12-4-10-15(11-5-12)19-20(2,18)17-14-8-6-13(16)7-9-14/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVKGZVVKSLXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17INO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6118541.png)
![3-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6118544.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6118556.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B6118569.png)
![2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6118573.png)
![(3-benzyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6118583.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(1,1-dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B6118588.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6118599.png)
![N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6118608.png)
![4-(2-chloro-4-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6118618.png)
![9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B6118624.png)
![1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6118631.png)
![9-(2-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6118634.png)